

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Futoenone

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## Compound of Interest

Compound Name: *Futoenone*

Cat. No.: *B021036*

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## Abstract

**Futoenone** is a naturally occurring neolignan characterized by a complex tricyclic spirodienone core structure. First isolated from *Piper futokadzura*, this compound has garnered interest due to its unique chemical architecture and potential biological activities, which are intrinsically linked to its well-defined stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical properties of **Futoenone**. Detailed experimental protocols for its isolation and characterization, including spectroscopic and crystallographic methods, are presented. Furthermore, this guide explores the known biological context of related neolignans and proposes a workflow for investigating the bioactivity of **Futoenone**, with a focus on potential anti-inflammatory signaling pathways.

## Chemical Structure and Stereochemistry

**Futoenone** possesses a rigid and complex molecular framework. It is a neolignan with the systematic IUPAC name (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0<sup>1,6</sup>]dodeca-2,5-dien-4-one[1]. The molecule features a spiro-fused cyclohexadienone ring system, which is a key structural motif.

The absolute stereochemistry of **Futoenone** has been unequivocally determined through X-ray crystallography and is defined by four chiral centers at positions C-1, C-8, C-10, and C-11. The

specific configurations are 1S, 8S, 10S, and 11R[1]. This precise spatial arrangement of substituents is crucial for its molecular recognition and biological function.

Molecular Formula:  $C_{20}H_{20}O_5$ [1][2]

Molecular Weight: 340.375 g/mol [2]

The chemical structure of **Futoenone** is depicted in Figure 1.

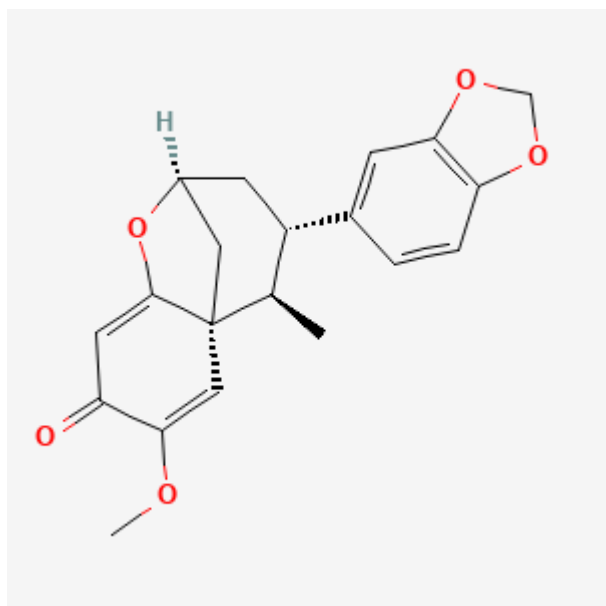


Figure 1. 2D Chemical Structure of **Futoenone**.

## Physicochemical and Spectroscopic Data

The characterization of **Futoenone** relies on a combination of physical and spectroscopic data. A summary of the key quantitative data is presented in Table 1.

Property	Value	Reference
Physical Properties		
Melting Point	197 °C	[3]
Spectroscopic Data		
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Data not available in the searched sources	
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Data not available in the searched sources	
Mass Spectrometry	Data not available in the searched sources	

Note: While NMR and Mass Spectrometry are used for identification, specific peak data was not available in the public domain search results.[2]

## Experimental Protocols

### Isolation of Futoenone from Piper futokadzura

The following is a generalized protocol based on common phytochemical isolation techniques for neolignans.

#### Workflow for **Futoenone** Isolation



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Caption: A generalized workflow for the isolation of **Futoenone**.

- Extraction: The dried and powdered aerial parts of *Piper futokadzura* are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

- **Filtration and Concentration:** The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The **Futoenone**-containing fraction (typically the ethyl acetate fraction) is collected.
- **Column Chromatography:** The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Futoenone** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, and by comparison with literature data.

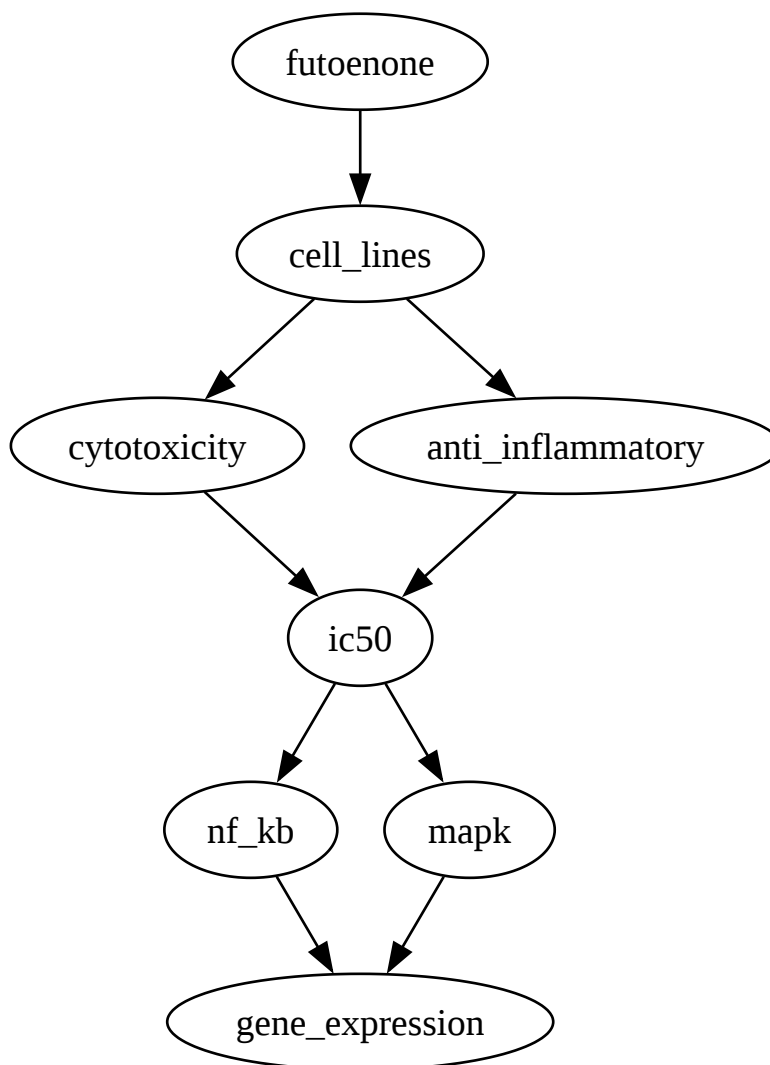
## Spectroscopic and Crystallographic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **X-ray Crystallography:** Single crystals of **Futoenone** suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent system. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu  $\text{K}\alpha$  radiation). The structure is solved by direct methods and refined to determine the precise atomic coordinates and establish the absolute stereochemistry.

## Biological Activity and Signaling Pathways

While specific biological activities and the mechanism of action for **Futoenone** are not extensively documented in the available literature, neolignans as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Many natural products with anti-inflammatory effects exert their action

through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.



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